molecular formula C18H17F2N3O2 B2971110 1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea CAS No. 1207003-13-1

1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea

Cat. No.: B2971110
CAS No.: 1207003-13-1
M. Wt: 345.35
InChI Key: JKDXXSRCMNOCSO-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research It is characterized by the presence of a difluorophenyl group and a piperidinylphenyl group connected through a urea linkage

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluoroaniline and 4-(2-oxopiperidin-1-yl)phenyl isocyanate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 2,6-difluoroaniline is reacted with 4-(2-oxopiperidin-1-yl)phenyl isocyanate at room temperature or slightly elevated temperatures (e.g., 40-60°C) to form the desired urea compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: It is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is also considered for various industrial applications, including the development of specialty chemicals and intermediates for chemical synthesis.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea can be compared with other similar compounds, such as:

    1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)thiourea: This compound has a thiourea linkage instead of a urea linkage, which may result in different chemical and biological properties.

    1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)carbamate:

    1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)amide: The presence of an amide group in this compound may lead to different interactions with molecular targets compared to the urea derivative.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c19-14-4-3-5-15(20)17(14)22-18(25)21-12-7-9-13(10-8-12)23-11-2-1-6-16(23)24/h3-5,7-10H,1-2,6,11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDXXSRCMNOCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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